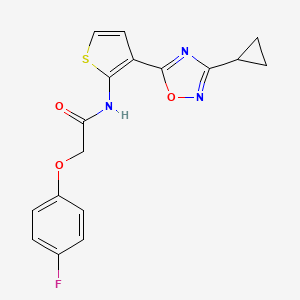

N-(3-(3-环丙基-1,2,4-恶二唑-5-基)噻吩-2-基)-2-(4-氟苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from simple precursors. For example, the synthesis of polyfunctionally substituted heterocyclic compounds begins with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate to yield a key cyanoacetamido precursor . This precursor then undergoes various cyclization and attack reactions to form diverse heterocyclic derivatives. Similarly, the synthesis of 5-substituted-1,3,4-oxadiazole derivatives involves the conversion of aromatic acids into esters, hydrazides, and then thiols, followed by a reaction with bromoacetamide . The synthesis of acetamide derivatives of oxadiazole-thiol is achieved through linear synthesis and characterized by spectroscopic methods .

Molecular Structure Analysis

The molecular structure of compounds like "N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-2-(4-fluorophenoxy)acetamide" is characterized by the presence of multiple rings and functional groups. The structural confirmation of similar compounds is typically achieved using spectroscopic techniques such as NMR, IR, and mass spectrometry . These techniques provide information about the chemical environment of atoms within the molecule, the presence of functional groups, and the molecular weight, which are crucial for confirming the identity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are regioselective and can include dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions are chosen based on the desired heterocyclic derivative and the reactive sites available in the precursor molecules. The reactivity of the oxadiazole ring, in particular, is exploited in the synthesis of the target compounds, as it can act as a scaffold for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can affect properties such as solubility, melting point, and stability. The biological activity of these compounds, such as antitumor and enzyme inhibitory effects, is also a direct result of their chemical properties. The synthesized compounds are typically screened in vitro for their biological activities, and their potency is often expressed in terms of IC50 values, which indicate the concentration required to inhibit a biological process by 50% .

科学研究应用

合成和分子建模

合成了一系列化合物,包括 N-芳基-2-((6-芳基咪唑并[2,1-b]噻二唑-2-基)硫代)乙酰胺,并通过 DFT 计算研究了其结构和光谱性质。对这些化合物对各种癌细胞系的细胞毒活性进行了评估,证明了其显着的细胞毒性结果,特别是对乳腺癌。这项研究强调了此类化合物在癌症治疗药物开发中的潜力 (Sraa Abu-Melha, 2021).

抗菌和溶血活性

另一项研究重点关注了 2-[[5-烷基/芳基烷基-1,3,4-恶二唑-2-基]硫代]-N-[4-(4-吗啉基)苯基]乙酰胺的合成,突出了它们的药理学意义。对这些化合物进行了抗菌和溶血活性筛选,展示了对选定的微生物物种的显着抗菌功效和最小的毒性,表明它们在生物应用和治疗开发中的潜力 (Samreen Gul et al., 2017).

抗癌筛选

一项独特的研究工作设计并合成了酰肼和恶二唑衍生物,评估了它们对各种细菌和真菌的抗菌活性。与革兰氏阳性菌相比,这些化合物对革兰氏阴性菌表现出更高的抗菌潜力。此外,还评估了它们对人肿瘤细胞系的抗增殖活性,鉴定出具有显着抑制活性的化合物,突出了它们作为化疗剂的潜力 (B. Kaya et al., 2017).

计算和药理学评估

研究还包括对 1,3,4-恶二唑和吡唑新型衍生物进行计算和药理学评估,以评估毒性、抑瘤、抗氧化、镇痛和抗炎作用。本研究展示了这些化合物在各种药理活性方面的多方面潜力,表明它们在开发新的治疗剂中的用途 (M. Faheem, 2018).

作用机制

Target of Action

Oxadiazole derivatives, a key structural component of this compound, have been reported to possess a broad spectrum of biological activity . They have been associated with anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties . The specific targets would depend on the therapeutic focus of the compound.

Mode of Action

The interaction of oxadiazole derivatives with their targets often involves the formation of hydrogen bonds due to the electronegativities of nitrogen and oxygen in the oxadiazole ring . The specific interactions and resulting changes would depend on the nature of the target and the surrounding biochemical environment.

Biochemical Pathways

Given the broad spectrum of biological activity associated with oxadiazole derivatives , it can be inferred that multiple pathways could be affected. The downstream effects would depend on the specific pathways involved and the nature of the interaction with the compound.

Result of Action

Based on the reported biological activities of oxadiazole derivatives , the effects could range from anti-inflammatory and analgesic effects to antibacterial and antiviral effects, among others.

属性

IUPAC Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S/c18-11-3-5-12(6-4-11)23-9-14(22)19-17-13(7-8-25-17)16-20-15(21-24-16)10-1-2-10/h3-8,10H,1-2,9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRWZAANDYMHOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)COC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-2-(4-fluorophenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2538556.png)

![N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2538559.png)

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2538563.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2538567.png)

![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrobenzo[b]thiophen-2-yl)methanone](/img/structure/B2538569.png)

![Lithium 5-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2538570.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2538571.png)

![7-phenyl-3-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2538575.png)